molecular formula C13H15N3O2S B2915541 5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine CAS No. 1159976-74-5

5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine

Cat. No. B2915541
CAS RN: 1159976-74-5
M. Wt: 277.34
InChI Key: IMVAMZGOBNYUEB-UHFFFAOYSA-N
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Description

This compound is a derivative of thiazole, which is a heterocyclic compound with a five-membered C3NS ring. Thiazoles are a part of many important drugs and molecules, including vitamin B1 (thiamine) and sulfathiazole (a sulfa drug). The presence of the hydroxyimino (also known as oxime), ethyl, methoxyphenyl, and methyl groups suggest that this compound may have unique properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiazole ring, along with the attached functional groups. The exact structure would depend on the positions of these groups on the ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazoles are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can also undergo reactions at the sulfur or nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence and position of the functional groups, as well as the overall shape and size of the molecule .

Scientific Research Applications

Synthesis and Biological Activity

Synthetic Pathways and Antineoplastic Potential

The synthesis of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates and related derivatives demonstrates a methodological approach to producing compounds with potential antineoplastic (anti-cancer) and antifilarial (anti-parasitic) properties. These compounds exhibit significant growth inhibition in certain cell lines, suggesting their utility in cancer research and treatment (S. Ram et al., 1992).

Regioselective Synthesis

Research into the regioselective synthesis of 3-alkyl-1-aryl-1H-pyrazole-5-carboxylates reveals structural influences on biological activity, showcasing the importance of precise chemical modifications for achieving desired biological outcomes (W. Ashton & G. Doss, 1993).

Molluscicidal Properties

Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, indicating their potential use in combating schistosomiasis by targeting the snail vectors of the disease (K. El-bayouki & W. Basyouni, 1988).

Antimicrobial Activities

Studies on the antimicrobial activities of novel compounds, such as thiazoles and triazole derivatives, contribute to the ongoing search for effective antimicrobial agents. This research is crucial in addressing the challenge of antibiotic resistance and developing new therapeutic strategies (Wagnat W. Wardkhan et al., 2008).

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For instance, if it’s used as a drug, the mechanism would depend on the biological target of the drug .

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety measures. Without specific information, it’s hard to say what the exact hazards might be .

Future Directions

The future directions for research on this compound could be vast and would depend on its properties and potential applications. It could be explored for use in pharmaceuticals, materials science, or other fields .

properties

IUPAC Name

N-[1-[2-(4-methoxyanilino)-4-methyl-1,3-thiazol-5-yl]ethylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2S/c1-8-12(9(2)16-17)19-13(14-8)15-10-4-6-11(18-3)7-5-10/h4-7,17H,1-3H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVAMZGOBNYUEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC2=CC=C(C=C2)OC)C(=NO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[1-(hydroxyimino)ethyl]-N-(4-methoxyphenyl)-4-methyl-1,3-thiazol-2-amine

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